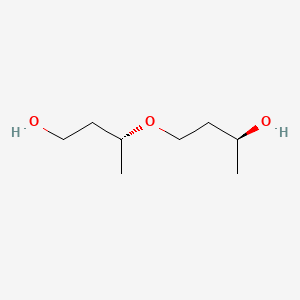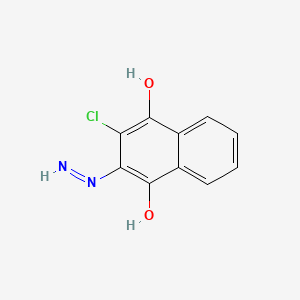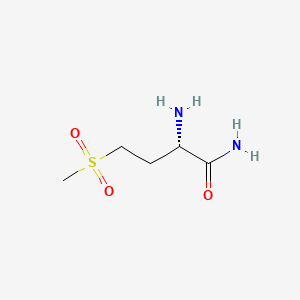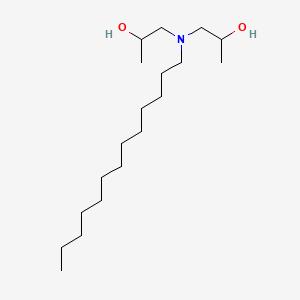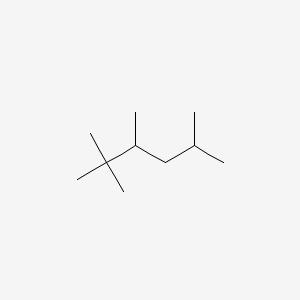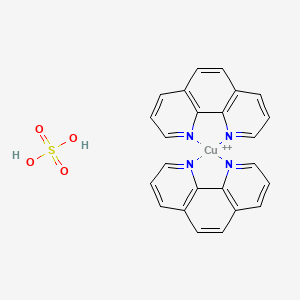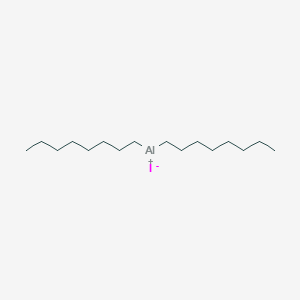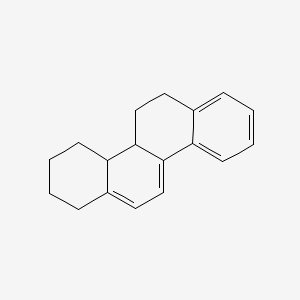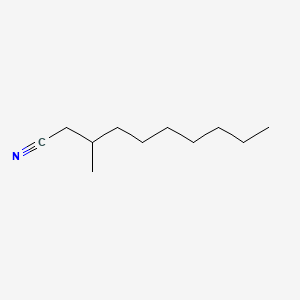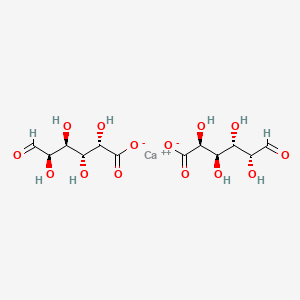
Calcium bis(D-galacturonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(D-galacturonate) is a calcium salt of D-galacturonic acid, a key component of pectin found in plant cell walls. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. D-galacturonic acid is a uronic acid derived from galactose, and its calcium salt form is used for its unique properties and potential benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium bis(D-galacturonate) can be synthesized through the reaction of D-galacturonic acid with calcium hydroxide or calcium chloride. The reaction typically involves dissolving D-galacturonic acid in water, followed by the gradual addition of calcium hydroxide or calcium chloride under controlled pH conditions to form the calcium salt. The reaction is usually carried out at room temperature, and the product is obtained by filtration and drying.
Industrial Production Methods: Industrial production of calcium bis(D-galacturonate) involves the extraction of D-galacturonic acid from pectin-rich agricultural residues such as citrus peels and sugar beet pulp. The extracted D-galacturonic acid is then reacted with calcium hydroxide or calcium chloride in large-scale reactors. The process is optimized for high yield and purity, and the final product is obtained through filtration, drying, and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium bis(D-galacturonate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form galactaric acid (mucic acid).
Reduction: It can be reduced to form galactonic acid.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used under acidic or basic conditions.
Major Products:
Oxidation: Galactaric acid.
Reduction: Galactonic acid.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Calcium bis(D-galacturonate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is studied for its role in plant cell wall structure and metabolism.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in food products .
Mécanisme D'action
The mechanism of action of calcium bis(D-galacturonate) involves its interaction with calcium-binding proteins and enzymes. It plays a role in calcium signaling pathways, which are crucial for various cellular processes, including muscle contraction, neurotransmission, and cell division. The compound’s ability to release calcium ions in a controlled manner makes it valuable in medical and industrial applications .
Comparaison Avec Des Composés Similaires
Calcium bis(D-galacturonate) can be compared with other calcium salts of uronic acids, such as calcium gluconate and calcium lactate. While all these compounds serve as calcium supplements, calcium bis(D-galacturonate) is unique due to its origin from pectin and its potential applications in biodegradable materials and drug delivery systems. Similar compounds include:
- Calcium gluconate
- Calcium lactate
- Calcium ascorbate .
Propriétés
Numéro CAS |
94087-89-5 |
|---|---|
Formule moléculaire |
C12H18CaO14 |
Poids moléculaire |
426.34 g/mol |
Nom IUPAC |
calcium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*1-5,8-11H,(H,12,13);/q;;+2/p-2/t2*2-,3+,4+,5-;/m00./s1 |
Clé InChI |
ILJIJWPWFKABMW-PDCYBDDKSA-L |
SMILES isomérique |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Ca+2] |
SMILES canonique |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
